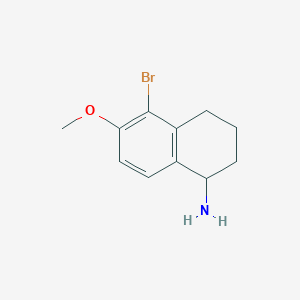

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17380791

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO |

|---|---|

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3 |

| Standard InChI Key | KHNDQNFRCRMNHI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(CCC2)N)Br |

Introduction

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound belonging to the class of substituted naphthalenamines. It is characterized by the presence of a bromine atom and a methoxy group attached to a tetrahydronaphthalene structure. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions.

Synthesis Methods

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, which can vary based on the specific method used. Conditions such as temperature, solvent, and reaction time need to be optimized for yield and purity. Techniques like reflux conditions or microwave-assisted synthesis can enhance efficiency.

Biological Activity and Applications

This compound is studied for its potential applications in medicinal chemistry, particularly in drug discovery programs aimed at neurological disorders. Its unique structure suggests interactions with neurotransmitter systems, possibly modulating serotonin receptors, which are crucial in various neurological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The following table highlights some of these compounds and their key differences:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | 1337384-44-7 | Different position of bromine; lacks stereochemistry |

| (R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | 1335698-75-3 | Different position of bromine; potential different receptor interactions |

| 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one | 1260010-40-9 | Ketone functionality; differing reactivity and applications |

Research Findings

Research on 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is ongoing, focusing on its biological activity and potential therapeutic applications. Its interaction with serotonin receptors suggests it may have neuroprotective effects, although further studies are needed to fully elucidate its pharmacological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume